molecular formula C34H42ClN5O11S2 B608936 MDK71803 CAS No. 137171-80-3

MDK71803

Cat. No.: B608936
CAS No.: 137171-80-3
M. Wt: 796.304
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound MDK71803 is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups such as methoxybenzyl, tert-butoxy, and thiazolyl groups are introduced using appropriate reagents and catalysts.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Specific functional groups can be reduced under controlled conditions.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • (6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

137171-80-3

Molecular Formula

C34H42ClN5O11S2

Molecular Weight

796.304

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[[(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C34H42ClN5O11S2/c1-32(2,3)49-29(44)34(7,8)51-39-22(21-16-52-30(36-21)38-31(45)50-33(4,5)6)25(41)37-23-26(42)40-24(19(14-35)17-53(46)27(23)40)28(43)48-15-18-10-12-20(47-9)13-11-18/h10-13,16,23,27H,14-15,17H2,1-9H3,(H,37,41)(H,36,38,45)/b39-22+/t23-,27-,53?/m1/s1

SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CCl)C(=O)OCC4=CC=C(C=C4)OC

Appearance

Yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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